

# Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2-(2-bromophenyl)propanal

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## Compound of Interest

Compound Name: 2-(2-bromophenyl)propanal

CAS No.: 212626-88-5

Cat. No.: B6145826

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## Part 1: Executive Summary & Structural Context

**2-(2-bromophenyl)propanal** is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for indole-based alkaloids and non-steroidal anti-inflammatory drug (NSAID) precursors. Its structural uniqueness lies in the steric and electronic influence of the ortho-bromo substituent on the chiral center.

This guide provides a definitive spectroscopic breakdown. Unlike simple phenylpropanals, the 2-bromo substituent introduces specific rotational barriers and electronic deshielding effects that are diagnostic in NMR and MS analysis.

## Structural Parameters[1][2][3][4][5][6][7][8]

- Formula:
- Molecular Weight: 213.07 g/mol (based on )

- Key Feature: The ortho-bromo group creates a "roof effect" in NMR and a distinct isotopic signature in MS.

## Part 2: Mass Spectrometry (MS) Analysis

The mass spectrum of **2-(2-bromophenyl)propanal** is dominated by the isotopic contribution of Bromine. This is the primary "self-validating" feature of the molecule.

### Isotopic Signature (The "Twin Peaks")

Bromine exists naturally as two stable isotopes:

(50.69%) and

(49.31%).

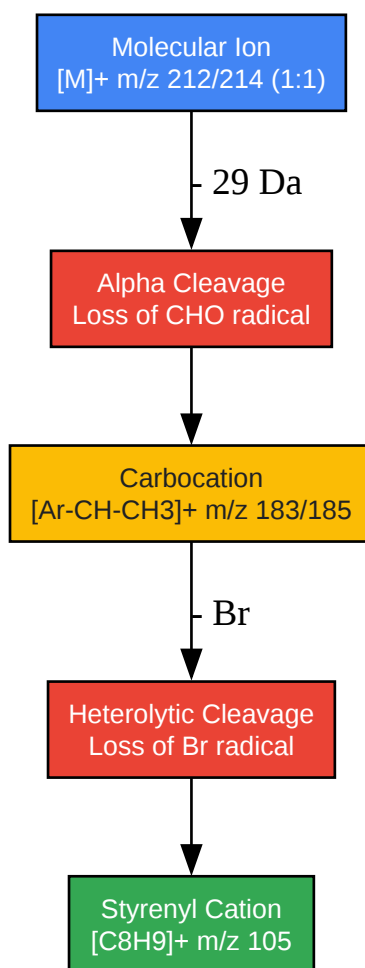
- Observation: You will not see a single molecular ion ( ). Instead, you observe a 1:1 doublet at  $m/z$  212 and  $m/z$  214.
- Validation: If this 1:1 ratio is distorted, the sample is contaminated with a non-brominated impurity (e.g., des-bromo 2-phenylpropanal).

### Fragmentation Pathway

The fragmentation follows a predictable McLafferty-like rearrangement and alpha-cleavage.

m/z (approx)	Ion Identity	Mechanism of Formation
212 / 214		Molecular Ion (1:1 ratio)
183 / 185		Alpha-cleavage (Loss of formyl radical)
133		Loss of Bromine radical (Tropylium-like cation formation)
105		Ethyl-benzene cation (Loss of Br and CO)
77		Phenyl cation

## Visualization: MS Fragmentation Logic



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Figure 1: The loss of the aldehyde group precedes the loss of bromine, preserving the isotope pattern in the secondary ion.

## Part 3: Infrared (IR) Spectroscopy

IR is used primarily for functional group confirmation. The ortho-substitution slightly shifts the carbonyl frequency compared to unsubstituted analogues.

- C=O Stretch (Aldehyde): 1720–1730  $\text{cm}^{-1}$ . (Strong).
  - Note: Typical aliphatic aldehydes are  $\sim 1725$ . The conjugation is interrupted by the alpha-carbon, but the inductive effect of the aryl ring keeps it in this range.
- C-H Stretch (Aldehyde): 2720 & 2820  $\text{cm}^{-1}$ . (Fermi Doublet).
  - Diagnostic: Two weak bands distinct from the aliphatic C-H stretches.
- Aromatic C=C: 1470, 1580  $\text{cm}^{-1}$ .
- C-Br Stretch:  $\sim 1030$   $\text{cm}^{-1}$  (often obscured) and  $\sim 650$ -700  $\text{cm}^{-1}$  (Strong).

## Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural assignment. The data below represents the expected shifts in  $\text{CDCl}_3$  at 298 K.

### $^1\text{H}$ NMR (Proton) Analysis

The molecule possesses a chiral center, making the methylene protons (if any were present) diastereotopic. However, here we have a methyl group.<sup>[1][2][3]</sup>

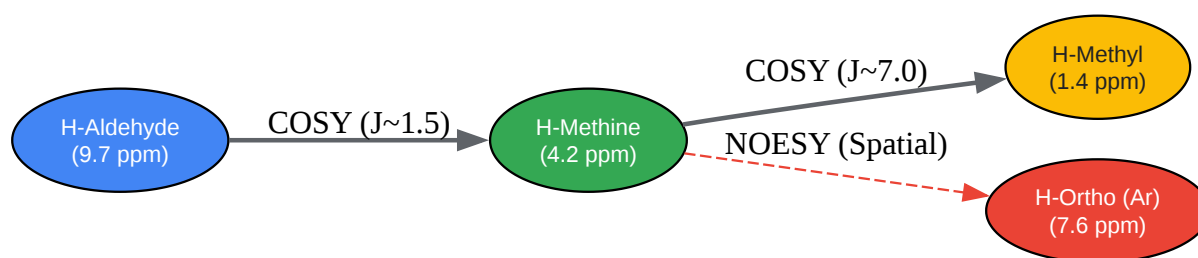
Proton	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
CHO	9.65 – 9.75	Doublet (d)	1H		Aldehyde proton couples to the alpha-methine.
Ar-H (3)	7.55 – 7.60	Doublet (d)	1H		The proton ortho to Br is deshielded by the halogen's anisotropy.
Ar-H	7.00 – 7.40	Multiplet (m)	3H	-	Remaining aromatic protons.
CH	4.15 – 4.25	Doublet of Quartets (dq)	1H		The benzylic methine. Significantly downfield shifted vs. phenylpropanal (3.6) due to the ortho-Br steric compression.
CH <sub>3</sub>	1.40 – 1.45	Doublet (d)	3H		Methyl group couples to the methine.

**Critical Insight (The "Ortho" Effect):** In 2-phenylpropanal, the methine proton appears around 3.6 ppm. In the 2-bromo derivative, this signal shifts downfield to ~4.2 ppm. This ~0.6 ppm shift is the primary indicator that the bromine is in the ortho position rather than meta or para.

## 13C NMR (Carbon) Analysis[9][10]

- Carbonyl (C=O): ~200.5 ppm.
- Aromatic C-Br (Ipso): ~124.0 ppm. (Distinctly upfield for an aromatic carbon due to the heavy atom effect).
- Aromatic C-Ipso (to alkyl): ~138.0 ppm.
- Benzylic CH: ~51.0 ppm.
- Methyl CH<sub>3</sub>: ~15.5 ppm.[4]

## Visualization: NMR Connectivity (COSY/HMBC)



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Figure 2: The NOESY correlation between the Methine and Ortho-Ar proton confirms the regiochemistry.

## Part 5: Experimental Protocols

To ensure reproducible data, follow these specific preparation steps.

### NMR Sample Preparation

- Solvent: Chloroform-d ( ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
- Concentration: Dissolve 10–15 mg of the aldehyde in 0.6 mL of solvent.

- Pre-treatment: Aldehydes oxidize easily to carboxylic acids.
  - Step: Filter the solution through a small plug of basic alumina or anhydrous directly into the NMR tube if the sample is old, to remove traces of 2-(2-bromophenyl)propanoic acid (which would show a broad OH peak at >11 ppm).

## GC-MS Method

- Column: HP-5ms or equivalent (5% Phenyl Methyl Siloxane).
- Inlet Temp: 250°C.
- Split Ratio: 20:1.
- Oven Program:
  - Hold 50°C for 2 min.
  - Ramp 15°C/min to 280°C.
  - Hold 5 min.
- Note: The aldehyde is thermally sensitive. Ensure the liner is clean/deactivated to prevent degradation to the styrene derivative inside the injector.

## References

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## Sources

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